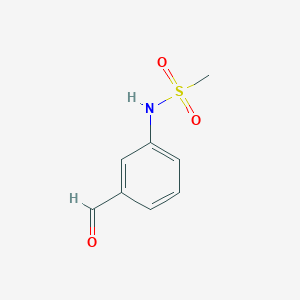

N-(3-formylphenyl)methanesulfonamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(3-formylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSSTWZEANOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383412 | |

| Record name | N-(3-formylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-05-5 | |

| Record name | N-(3-formylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-formylphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-(3-formylphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(3-formylphenyl)methanesulfonamide. This document details a reliable synthetic protocol, outlines purification methods, and presents a thorough analysis of its structural and spectroscopic properties. The information contained herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is an organic compound featuring a benzaldehyde moiety substituted with a methanesulfonamide group at the meta position. Its chemical structure combines a reactive aldehyde functional group with a sulfonamide linkage, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.

Table 1: General Information for this compound

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Methylsulfonamido)benzaldehyde |

| CAS Number | 55512-05-5 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC(=C1)C=O[1] |

| InChIKey | CBDSSTWZEANOCR-UHFFFAOYSA-N[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides from primary or secondary amines and sulfonyl chlorides. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme

Caption: Synthetic route for this compound.

Experimental Procedure

Materials:

-

3-Aminobenzaldehyde

-

Methanesulfonyl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with cold hexane.

-

Column Chromatography: If necessary, the compound can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in the search results |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in water |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from similar compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8-7.5 | m | 4H | Aromatic protons |

| ~7.2 | br s | 1H | Sulfonamide N-H |

| ~3.1 | s | 3H | Methyl protons (-SO₂CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~140-120 | Aromatic carbons |

| ~40 | Methyl carbon (-SO₂CH₃) |

Table 5: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (sulfonamide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1340, ~1160 | Strong | Asymmetric and symmetric S=O stretch (sulfonamide) |

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular ion) |

| 120 | [M - SO₂CH₃]⁺ |

| 92 | [M - SO₂CH₃ - CO]⁺ |

| 79 | [SO₂CH₃]⁺ |

Note: The predicted mass spectrometry data is based on common fragmentation patterns for aromatic sulfonamides.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a foundational protocol for the synthesis and comprehensive characterization of this compound. The detailed experimental procedures and expected analytical data will be a valuable resource for researchers utilizing this compound in their synthetic endeavors, particularly in the development of novel therapeutic agents. Adherence to standard laboratory safety practices is essential when performing the described procedures.

References

Physicochemical Properties of N-(3-formylphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylphenyl)methanesulfonamide is an organic compound featuring a benzaldehyde moiety substituted with a methanesulfonamide group at the meta-position. Its chemical structure suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a sulfonamide linkage provides multiple avenues for chemical modification. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development, influencing factors such as reaction kinetics, solubility, bioavailability, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their determination, and presents logical workflows relevant to its application.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters are essential for predicting its reactivity, solubility, and potential as a drug candidate.

Data Presentation

The following table summarizes the key physicochemical properties of this compound. The data is a compilation of experimentally determined and computationally predicted values available in the public domain.

| Property | Value | Data Type | Source |

| Molecular Formula | C8H9NO3S | --- | [1][2][3][4] |

| Molecular Weight | 199.23 g/mol | --- | [1][2] |

| Melting Point | 146 °C | Experimental | [1][2] |

| Boiling Point | 348.6 ± 44.0 °C | Predicted | [1][2] |

| Density | 1.407 ± 0.06 g/cm³ | Predicted | [1][2] |

| pKa | 7.59 ± 0.10 | Predicted | [1][2] |

| logP (XlogP) | 0.6 | Predicted | [3] |

| Physical Form | Powder / Solid | --- | [1][5] |

| Appearance | Beige or White to brown | --- | [2][5] |

| Storage Conditions | 2-8°C, under nitrogen | --- | [1][2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of a compound's purity.[2]

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

-

Determination:

-

A preliminary rapid heating is performed to get an approximate melting point.

-

The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[6]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Aqueous Solubility Determination (OECD 105 Flask Method)

Solubility is a critical property influencing a compound's absorption and distribution.[1][5][7]

Principle: The flask method determines the saturation mass concentration of a substance in water at a given temperature by establishing equilibrium and then measuring the concentration in the aqueous phase.[3][5] This method is suitable for substances with solubilities above 10⁻² g/L.[3][5]

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge

-

Analytical balance

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the solubility and the time required to reach equilibrium.[3][5]

-

Equilibration: An excess amount of this compound is added to a flask containing deionized water. The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The suspension is allowed to stand at the test temperature for at least 24 hours for phase separation. If necessary, centrifugation at the same temperature is performed to separate the solid and aqueous phases.

-

Quantification: A sample of the clear aqueous supernatant is carefully removed. The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

-

Data Reporting: The solubility is reported in g/L or mol/L at the specified temperature.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Apparatus:

-

Potentiometer with a combined pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)[8]

-

Inert gas (e.g., nitrogen) supply

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[8] The solution is purged with nitrogen to remove dissolved CO2.[8]

-

Titration: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is titrated with standardized NaOH (as the sulfonamide proton is acidic). Small increments of the titrant are added, and the pH is recorded after each addition, allowing the reading to stabilize.[10]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or the maximum of the first derivative plot). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.[4][11]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the equilibrium concentrations of the compound in the two phases is the partition coefficient (P). logP is the logarithm of this ratio.[12]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV or ¹⁹F NMR if applicable)[13]

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[14]

Procedure:

-

Phase Saturation: n-octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken at a constant temperature until equilibrium is reached (e.g., for several hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[4]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.[4]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is then calculated as log₁₀(P).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for determining key physicochemical properties.

Logical Relationship Diagram

Caption: Relationship of physicochemical properties to drug development.

References

- 1. filab.fr [filab.fr]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. oecd.org [oecd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N-(3-formylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-(3-formylphenyl)methanesulfonamide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth spectroscopic analysis required for the unambiguous confirmation of its chemical structure.

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-aminobenzaldehyde

-

Methanesulfonyl chloride

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz): The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm), their multiplicities, coupling constants (J) in Hertz (Hz), and the corresponding proton assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 | s | - | H (aldehyde) |

| ~7.8 | s | - | H on C adjacent to both substituents |

| ~7.7 | d | ~7.8 | H ortho to formyl group |

| ~7.5 | t | ~7.8 | H meta to both substituents |

| ~7.4 | d | ~7.8 | H ortho to sulfonamide group |

| ~7.2 | br s | - | NH (sulfonamide) |

| ~3.1 | s | - | CH₃ (methanesulfonyl) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz): The predicted carbon NMR chemical shifts provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O (aldehyde) |

| ~138.0 | C attached to NH |

| ~137.0 | C attached to CHO |

| ~130.0 | CH meta to both substituents |

| ~128.0 | CH ortho to formyl group |

| ~125.0 | CH ortho to sulfonamide group |

| ~122.0 | CH adjacent to both substituents |

| ~40.0 | CH₃ (methanesulfonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data: The following table lists the predicted characteristic absorption bands and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| ~2850, ~2750 | C-H (aldehyde) | Stretching |

| ~1700 | C=O (aldehyde) | Stretching |

| ~1580, ~1480 | C=C (aromatic) | Stretching |

| ~1340 | S=O (sulfonamide) | Asymmetric Stretching |

| ~1160 | S=O (sulfonamide) | Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data: The predicted monoisotopic mass and the expected major ions in the mass spectrum are presented below.

| Parameter | Value |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Monoisotopic Mass | 199.0303 Da |

| [M+H]⁺ | 200.0376 m/z |

| [M+Na]⁺ | 222.0195 m/z |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

3-(Methylsulfonamido)benzaldehyde: A Core Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonamido)benzaldehyde, also known as N-(3-formylphenyl)methanesulfonamide, is a crucial synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a reactive aldehyde group with a sulfonamide moiety, make it a versatile building block for the synthesis of complex molecules with promising therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 3-(Methylsulfonamido)benzaldehyde, with a particular focus on its role in the development of potent and selective sirtuin 2 (SIRT2) inhibitors.

The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse structural motifs. Simultaneously, the methanesulfonamide group can influence the physicochemical properties of the final compounds, such as solubility and cell permeability, and can also participate in crucial interactions with biological targets. This dual functionality makes 3-(Methylsulfonamido)benzaldehyde a valuable precursor in the design and synthesis of novel drug candidates.

Synthesis of 3-(Methylsulfonamido)benzaldehyde

The primary synthetic route to 3-(Methylsulfonamido)benzaldehyde involves the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzaldehyde

-

Methanesulfonyl chloride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.05-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-(Methylsulfonamido)benzaldehyde.

Yield: Typical yields for this type of reaction range from 70-90%, depending on the specific conditions and purity of the starting materials.

Spectroscopic Data

The following table summarizes the predicted and reported spectroscopic data for 3-(Methylsulfonamido)benzaldehyde.

| Spectroscopic Data | Predicted/Reported Values |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.9 (s, 1H, -CHO), ~7.8-7.4 (m, 4H, Ar-H), ~3.0 (s, 3H, -SO₂CH₃), ~7.2 (br s, 1H, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~191, ~139, ~137, ~130, ~127, ~122, ~120, ~40 |

| IR (KBr) ν (cm⁻¹) | ~3300-3200 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1340 & ~1160 (S=O stretch, sulfonamide) |

| Mass Spectrometry (ESI-MS) | m/z 200.0 [M+H]⁺ |

Application in the Synthesis of SIRT2 Inhibitors

A primary and highly significant application of 3-(Methylsulfonamido)benzaldehyde is its use as a key intermediate in the synthesis of selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a NAD⁺-dependent deacetylase that has emerged as a promising therapeutic target for neurodegenerative diseases such as Huntington's and Parkinson's disease.[1][2]

The aldehyde group of 3-(Methylsulfonamido)benzaldehyde allows for its elaboration into more complex structures, often through reductive amination or condensation reactions, to generate a library of compounds for structure-activity relationship (SAR) studies. The 3-(methylsulfonamido)phenyl moiety frequently serves as a core scaffold that interacts with key residues in the SIRT2 active site.

Synthetic Scheme for SIRT2 Inhibitor Analogs

Biological Activity of Downstream SIRT2 Inhibitors

The following table presents representative data for SIRT2 inhibitors synthesized from scaffolds related to 3-(Methylsulfonamido)benzaldehyde, demonstrating the potency and selectivity that can be achieved.

| Compound ID | Modification from Core Scaffold | SIRT2 IC₅₀ (µM) [1][2] | SIRT1 IC₅₀ (µM) [1][2] | SIRT3 IC₅₀ (µM) [1][2] |

| AK-1 | Benzylsulfonamido benzamide analog | 12.5 | >100 | >100 |

| Analog 1 | Substituted benzylamine via reductive amination | 3.8 | >50 | >50 |

| Analog 2 | Heterocyclic amine via reductive amination | 1.5 | >50 | >50 |

| Analog 3 | Biphenyl amine via reductive amination | 0.5 | 25 | 15 |

Data is representative and compiled from studies on structurally related compounds.

Conclusion

3-(Methylsulfonamido)benzaldehyde is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its straightforward synthesis and the presence of two orthogonal functional groups provide medicinal chemists with a powerful tool for generating diverse libraries of compounds. The successful application of this intermediate in the development of potent and selective SIRT2 inhibitors highlights its importance and potential for the discovery of novel therapeutics for neurodegenerative and other diseases. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic utility of 3-(Methylsulfonamido)benzaldehyde in their drug development programs.

References

The Ascendant Therapeutic Potential of Formyl-Substituted Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold remains a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of a formyl (-CHO) group to this versatile pharmacophore has unlocked a new dimension of therapeutic potential, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of formyl-substituted sulfonamides, offering a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Cellular Proliferation

Formyl-substituted sulfonamides have emerged as a compelling class of compounds in the quest for novel anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with several derivatives exhibiting significant potency.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various formyl-substituted sulfonamides is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric for quantifying anticancer potency. While extensive quantitative data for a broad range of formyl-substituted sulfonamides is still an active area of research, preliminary studies on analogous substituted sulfonamides provide a strong rationale for their investigation. For instance, derivatives such as N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231[1].

Table 1: Illustrative Anticancer Activity of Substituted Sulfonamides

| Compound/Drug | Cancer Cell Line | IC50 (µM) |

| N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01[1] |

| MDA-MB-231 | 19.22 ± 1.67[1] | |

| MCF-7 | 12.21 ± 0.93[1] | |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12[1] |

| MDA-MB-231 | 4.62 ± 0.13[1] | |

| MCF-7 | 7.13 ± 0.13[1] | |

| Doxorubicin (Reference) | MCF-7 | 11.58[2] |

Note: This table presents data for structurally related substituted sulfonamides to highlight the potential of the scaffold. Data for specifically formyl-substituted derivatives is a key area for future research.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A standard protocol for evaluating the cytotoxic effects of formyl-substituted sulfonamides against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Workflow for MTT Cytotoxicity Assay

Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.

Detailed Steps:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[3][4]

-

Compound Treatment: Prepare stock solutions of the formyl-substituted sulfonamides in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations. Replace the cell culture medium with the medium containing the test compounds and incubate for 72 hours.[3]

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of 540 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the resulting dose-response curve.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Formyl-substituted sulfonamides have shown encouraging activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Recent studies on 4-formylpyrazole derivatives have demonstrated their potential as antimicrobial agents. For instance, certain derivatives have exhibited significant activity against Staphylococcus aureus and Klebsiella pneumoniae.[5]

Table 2: Antimicrobial Activity of 4-Formylpyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| IIIc | Staphylococcus aureus (G+) | 20 | 100[5] |

| Klebsiella pneumoniae (G-) | 18 | 100[5] | |

| IIIe | Staphylococcus aureus (G+) | 22 | 100[5] |

| Klebsiella pneumoniae (G-) | 20 | 100[5] | |

| Ampicillin (Reference) | Staphylococcus aureus (G+) | 24 | -[5] |

| Klebsiella pneumoniae (G-) | 22 | -[5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[6][7]

Workflow for Broth Microdilution Assay

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the formyl-substituted sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard) and further dilute it to achieve the desired final concentration in the wells.

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.[7]

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Antimicrobial Action

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of this pathway ultimately leads to the cessation of bacterial growth and replication.[8]

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Caption: General mechanism of sulfonamide action via inhibition of folic acid synthesis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical therapeutic goal. Formyl-substituted sulfonamides are being investigated for their potential to modulate inflammatory pathways.

Mechanism of Anti-inflammatory Action: Targeting NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][9] The NF-κB signaling pathway is a key target for anti-inflammatory drug development. Some sulfonamide-containing drugs, such as sulfasalazine, have been shown to inhibit NF-κB activation.[10] The proposed mechanism involves the direct inhibition of IκB kinases (IKKs), which are responsible for phosphorylating the inhibitory protein IκBα.[11] This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway and Potential Inhibition by Sulfonamides

Caption: Potential inhibition of the NF-κB signaling pathway by sulfonamides.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

The carrageenan-induced rat paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[12]

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: A generalized workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

-

Animal Model and Compound Administration: Male Wistar rats are typically used. The formyl-substituted sulfonamide is administered orally at various doses. Control groups receive the vehicle and a standard anti-inflammatory drug (e.g., indomethacin).[12]

-

Induction of Inflammation: One hour after compound administration, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Synthesis of Formyl-Substituted Sulfonamides

The synthesis of formyl-substituted sulfonamides can be achieved through various synthetic routes. A common approach involves the use of a starting material that already contains a formyl group, such as 4-formylbenzenesulfonamide. This can then be reacted with various amines or other nucleophiles to generate a library of derivatives.

General Synthesis Protocol: Biginelli Reaction

A one-pot three-component Biginelli reaction can be employed for the synthesis of dihydropyrimidin(thi)ones bearing a benzenesulfonamide moiety, starting from 4-formylbenzenesulfonamide.

Synthesis of DHPM-Benzenesulfonamides

Caption: General scheme for the synthesis of DHPM-benzenesulfonamides via the Biginelli reaction.

Procedure:

A mixture of 4-formylbenzenesulfonamide, a suitable β-dicarbonyl compound, and urea or thiourea are refluxed in a mixture of hexane and acetonitrile in the presence of a catalyst such as NaHSO₄. After the reaction is complete, the mixture is cooled, and water is added to precipitate the product. The crude product is then filtered and purified by column chromatography.

Conclusion and Future Directions

Formyl-substituted sulfonamides represent a promising and underexplored area of medicinal chemistry. The preliminary data on related substituted sulfonamides, coupled with the known biological activities of the sulfonamide scaffold, provide a strong impetus for the continued investigation of these compounds. Future research should focus on:

-

Synthesis and screening of diverse libraries of formyl-substituted sulfonamides to establish robust structure-activity relationships.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by these compounds in cancer, microbial infections, and inflammatory processes.

-

Preclinical evaluation of lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The insights gained from such studies will be instrumental in advancing the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Exploratory Screening of N-(3-formylphenyl)methanesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research specifically on the exploratory screening of N-(3-formylphenyl)methanesulfonamide derivatives, this guide provides a representative framework based on established methodologies for the synthesis and evaluation of analogous sulfonamide compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a technical template for such an investigation.

Introduction

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The methanesulfonamide group is a key pharmacophore in a variety of clinically used drugs, and the presence of a reactive formyl group on the phenyl ring offers a versatile handle for chemical modification and the generation of diverse derivative libraries. This technical guide outlines a comprehensive approach to the exploratory screening of this compound derivatives, covering their synthesis, in vitro anticancer evaluation, and in vivo anti-inflammatory assessment. The detailed protocols and data presentation formats are designed to provide a robust foundation for researchers initiating drug discovery programs based on this chemical scaffold.

Synthetic Strategy

The synthesis of this compound derivatives can be approached through a straightforward and modular two-step process. The core scaffold, this compound, is first synthesized by the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. Subsequently, the aldehyde functionality can be derivatized through various chemical transformations, such as reductive amination or condensation reactions, to yield a library of diverse analogs.

General Synthetic Scheme

A common and versatile method for synthesizing the parent compound involves the reaction of an appropriate amine with methanesulfonyl chloride.[1] The derivatives can then be synthesized from this core structure.

Step 1: Synthesis of this compound (Parent Compound)

3-Aminobenzaldehyde is reacted with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. The reaction is typically carried out in an anhydrous solvent like dichloromethane.[2]

Step 2: Derivatization of the Formyl Group

The formyl group of the parent compound can be readily converted into a variety of other functional groups to generate a library of derivatives. For example, reductive amination with a range of primary and secondary amines can be employed to introduce diverse substituents.

Experimental Protocols

Synthesis of a Representative Derivative: N-(3-((benzylamino)methyl)phenyl)methanesulfonamide

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzylamine (1.1 mmol) and a catalytic amount of acetic acid.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 mmol) is added in portions, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[3][4]

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon))

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

96-well microtiter plates[4]

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

-

The medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) is also included.[3]

-

The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[4]

-

The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

The absorbance is measured at 570 nm using a microplate reader.[4]

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[5]

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.[6][7][8]

Materials:

-

Male Wistar rats (180-200 g)

-

Test compounds

-

Carrageenan solution (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted for 12 hours before the experiment with free access to water.

-

The rats are divided into groups (n=6): a control group, a positive control group (Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives.

-

The test compounds or vehicle are administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data from the exploratory screening should be organized into clear and concise tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R-group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| Parent | -CHO | >100 | >100 |

| Deriv-01 | -CH₂-NH-Benzyl | 55.2 | 68.4 |

| Deriv-02 | -CH₂-NH-Cyclohexyl | 78.1 | 85.3 |

| Deriv-03 | -CH=N-OH | 45.8 | 52.1 |

| Deriv-04 | -CH=N-NH-C(=S)NH₂ | 22.5 | 31.7 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 |

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema

| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Vehicle | - | 0 |

| Parent | 50 | 15.2 |

| Deriv-01 | 50 | 28.7 |

| Deriv-03 | 50 | 42.5 |

| Deriv-04 | 50 | 55.1 |

| Indomethacin | 10 | 65.8 |

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the exploratory screening of this compound derivatives can be visualized as a logical progression from chemical synthesis to biological evaluation and data analysis.

Caption: General experimental workflow for the synthesis and screening of this compound derivatives.

Relevant Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes.[9] Many anti-inflammatory agents exert their effects by modulating the NF-κB signaling pathway.[10][11]

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

This technical guide provides a comprehensive framework for the initial exploratory screening of this compound derivatives. By employing systematic synthesis and derivatization, followed by robust in vitro and in vivo screening assays, researchers can effectively identify lead compounds for further optimization. The illustrative data and visualizations presented herein offer a practical template for organizing and interpreting screening results, ultimately facilitating the discovery of novel drug candidates with potential therapeutic applications in oncology and inflammatory diseases. Future work should focus on expanding the derivative library to establish more detailed structure-activity relationships and elucidating the precise molecular mechanisms of action for the most promising hit compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. criver.com [criver.com]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

N-(3-formylphenyl)methanesulfonamide: A Predictive Analysis of Its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(3-formylphenyl)methanesulfonamide is a synthetic organic compound featuring both a sulfonamide and a formyl group. While direct experimental evidence for its mechanism of action is not extensively documented, its structural motifs are present in numerous biologically active molecules. This guide provides a predictive analysis of the potential mechanisms of action for this compound based on the known activities of related compounds. We hypothesize that its biological effects could be mediated through covalent modification of protein targets by the aldehyde group and/or inhibition of key enzymatic pathways by the sulfonamide moiety. This document outlines potential signaling pathways, proposes detailed experimental protocols for mechanism elucidation, and presents quantitative data from related compounds to guide future research.

Introduction

This compound possesses two key functional groups that suggest a potential for diverse biological activities: the electrophilic formyl (aldehyde) group and the sulfonamide group, a well-established pharmacophore. The formyl group can readily react with nucleophilic residues on proteins, such as lysine and cysteine, to form covalent adducts, potentially leading to irreversible inhibition or modulation of protein function.[1] The sulfonamide group is a cornerstone of various therapeutics, known to interact with and inhibit a range of enzymes. This dual functionality suggests that this compound could act on multiple cellular targets, leading to a complex mechanism of action.

Predicted Mechanisms of Action

Based on the chemical structure of this compound and the known biological activities of related sulfonamide and aldehyde-containing compounds, we propose two primary putative mechanisms of action.

Covalent Inhibition via the Formyl Group

The aldehyde functionality of this compound is a key feature that can drive its biological activity through the formation of covalent bonds with nucleophilic sites on target proteins.[1] This irreversible interaction can lead to the modulation of protein function.

The interaction is predicted to proceed via nucleophilic attack of a residue (e.g., lysine or cysteine) in the active or an allosteric site of a target protein on the carbonyl carbon of the formyl group, leading to the formation of a Schiff base or a thiohemiacetal, respectively. This covalent modification can alter the protein's conformation and function, thereby disrupting downstream signaling pathways.

Caption: Predicted covalent inhibition pathway of this compound.

Enzyme Inhibition via the Sulfonamide Moiety

The sulfonamide group is a well-known zinc-binding motif present in a variety of enzyme inhibitors. It is plausible that this compound could target metalloenzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases (CAs), which are implicated in cancer and inflammation.

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition can lead to changes in pH homeostasis, affecting tumor growth and other pathological conditions. The sulfonamide group of this compound could coordinate with the zinc ion in the active site of carbonic anhydrase, leading to its inhibition.

Caption: Predicted inhibition of Carbonic Anhydrase by this compound.

Data from Related Compounds

While quantitative data for this compound is scarce, studies on structurally related sulfonamide derivatives provide insights into potential biological activities.

| Compound Class | Biological Activity | Potency (IC50/MIC) | Reference |

| Benzenesulfonamide derivatives | Anti-inflammatory | Varies | [2] |

| Sulfonamide-Schiff bases | Antimicrobial | MIC: 6.28 - >250 µg/mL | [3] |

| Naphthalene-sulfonamide derivative | Cytotoxic (Astrocytoma) | IC50: 8.22 µM | [4] |

| Coumarin-sulfonamide hybrids | Antioxidant | IC50: 0.81 mM | [5] |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase & Butyrylcholinesterase inhibitor | IC50: 57 & 89 µM | [6] |

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the predicted mechanisms of action, a series of in vitro and cell-based assays are proposed.

General Experimental Workflow

The overall strategy involves identifying potential protein targets, validating the interaction, and elucidating the downstream cellular consequences.

References

- 1. N-[4-(4-formylphenyl)phenyl]methanesulfonamide | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methanesulfonamide Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Introduction

The methanesulfonamide functional group (-SO₂NHCH₃) is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that enhance the pharmacological profiles of drug candidates.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and non-basic nitrogen atom, makes it a versatile moiety in the design of therapeutic agents targeting a wide array of diseases.[1][2] This technical guide provides an in-depth review of the role of methanesulfonamide derivatives in medicinal chemistry, with a focus on their applications as anti-inflammatory, anticancer, and antimicrobial agents. The guide details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

A significant focus of research on methanesulfonamide derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1] The methanesulfonamide group is a key pharmacophore in this class of drugs, contributing to their selectivity and efficacy in treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

Quantitative Data: COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative methanesulfonamide derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| Celecoxib | 7.7 | 0.07 | >110 |

| Rofecoxib Analogue | >100 | 0.9 | >111 |

| Thiazolidinone Derivative | 24.3 | 0.06 | 405 |

| Pyrazoline Derivative 4f | >100 | 0.15 | >667 |

| Pyridine Derivative 6b | >100 | 0.22 | >455 |

| Nimesulide Analogue 3a | 1.684 | 0.140 | 12.03 |

Experimental Protocols

A common intermediate for the synthesis of various methanesulfonamide-based COX-2 inhibitors is N-(4-acetylphenyl)methanesulfonamide.

-

Dissolution: Dissolve 4-aminoacetophenone (10 mmol) in pyridine (10 mL) and cool the solution to 0 °C in an ice bath.[4]

-

Reaction: Slowly add methanesulfonyl chloride (15 mmol) to the cooled solution with stirring.[4]

-

Incubation: Continue stirring the reaction mixture at room temperature for 2 hours.[4]

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield N-(4-acetylphenyl)methanesulfonamide.[4]

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).

-

Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of COX-1 and COX-2 enzymes. Dissolve test compounds in DMSO to prepare stock solutions, which are then serially diluted.[2]

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.[2]

-

Inhibitor Addition: Add the serially diluted test compounds or vehicle (DMSO) to the wells and pre-incubate at 37 °C for 10 minutes.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[2]

-

Reaction Incubation: Incubate the plate for 10 minutes at 37 °C.[2]

-

Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.[2]

-

Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.[5]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Anticancer Agents

The sulfonamide group is a well-established pharmacophore in oncology, present in numerous approved anticancer drugs.[1] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways implicated in cancer progression, including receptor tyrosine kinases and carbonic anhydrases.[1]

Targeting Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] Methanesulfonamide-containing molecules, such as pazopanib, have been developed as multi-targeted tyrosine kinase inhibitors that block VEGFR-2 signaling.[2]

The following table summarizes the inhibitory activity of representative methanesulfonamide-containing kinase inhibitors.

| Compound | Target Kinase | IC₅₀ / Ki (nM) |

| Pazopanib | VEGFR-2 | 30 |

| Lorlatinib | ALK | Ki = 0.025 |

| Lorlatinib | ROS1 | Ki < 0.021 |

| CDK2 Inhibitor | CDK2 | 210 |

This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.

-

Reagent Preparation: Prepare 1x Kinase Buffer, a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly-Glu,Tyr 4:1). Prepare serial dilutions of the test inhibitor.[7]

-

Reaction Setup: In a solid white 96-well plate, add the Master Mix to each well. Add the diluted test inhibitor to the "Test Inhibitor" wells and the appropriate vehicle control to the "Positive Control" and "Blank" wells.[6]

-

Reaction Initiation: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.[7]

-

Incubation: Incubate the plate at 30°C for 45 minutes.[7]

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

-

Measurement: Read the luminescence using a microplate reader.[7]

-

Data Analysis: Subtract the "Blank" values from all other readings and calculate the percentage of inhibition to determine the IC₅₀ value.[7]

Targeting Carbonic Anhydrase IX (CAIX)

Carbonic Anhydrase IX (CAIX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1]

The following table presents the inhibition constants (Ki) for methanesulfonamide derivatives against various carbonic anhydrase isoforms.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Ureidobenzenesulfonamide 1 | 240 | 19 | 25 | 8.8 |

| Ureidobenzenesulfonamide 2 | 2185 | 83 | 882 | 175 |

This is the standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. An inhibitor will decrease the rate of this reaction.

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator. Prepare a CO₂-saturated water solution. Prepare serial dilutions of the test inhibitor.

-

Measurement: A stopped-flow instrument rapidly mixes the enzyme and inhibitor solution with the CO₂ solution.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.

-

Data Analysis: The rates are measured at different inhibitor concentrations to calculate the Ki value.

Visualizations

Antimicrobial Agents

The history of sulfonamides is deeply rooted in their antibacterial properties.[1] Methanesulfonamide derivatives act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] As humans obtain folic acid from their diet, this pathway is a selective target for antimicrobial therapy.[1]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for representative methanesulfonamide derivatives against various bacterial strains.

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

| Sulfamethoxazole | 2-8 | 8-32 | >128 |

| Thienopyrimidine Derivative 1 | 4 | 8 | 16 |

| Thienopyrimidine Derivative 2 | 2 | 4 | 8 |

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[8]

-

Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.[8]

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Visualizations

Methanesulfonamide derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their favorable physicochemical properties and ability to interact with a diverse range of biological targets have led to their successful application in the fields of inflammation, oncology, and infectious diseases. The data, protocols, and pathway analyses presented in this guide underscore the versatility and importance of the methanesulfonamide scaffold in modern medicinal chemistry. Future research in this area holds the promise of yielding even more potent and selective drug candidates to address unmet medical needs.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(3-formylphenyl)methanesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of N-(3-formylphenyl)methanesulfonamide, a versatile building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The protocols detailed below focus on key transformations of the formyl group, enabling the construction of diverse molecular architectures.

Introduction

This compound is a bifunctional molecule featuring a reactive aldehyde group and a methanesulfonamide moiety. The aldehyde is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, making it a valuable pharmacophore. This compound has gained significant attention as a key intermediate in the synthesis of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism and a promising target for cancer immunotherapy.[1][2][3]

Key Synthetic Applications

The primary synthetic utility of this compound lies in the transformation of its formyl group. Two of the most common and powerful reactions are reductive amination and the Wittig reaction.

-

Reductive Amination: This reaction is a cornerstone for the synthesis of secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced by a suitable hydride reagent. This method is widely employed in medicinal chemistry to introduce diverse amine-containing fragments into a molecule.

-

Wittig Reaction: The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[4][5][6] This transformation is instrumental in constructing complex carbon skeletons and introducing unsaturation into molecules.

Experimental Protocols

Application 1: Reductive Amination for the Synthesis of N-Substituted Amines

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly well-suited for one-pot reductive aminations.[7][8][9]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1 eq) can accelerate this step.[8]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature.[8]

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted amine.

Quantitative Data:

| Entry | Amine | Product | Yield (%) | Reference |

| 1 | Benzylamine | N-((3-(benzylaminomethyl)phenyl)methanesulfonamide | >90 (Typical) | General Protocol |

| 2 | Morpholine | N-(3-(morpholinomethyl)phenyl)methanesulfonamide | >90 (Typical) | General Protocol |

| 3 | Aniline | N-((3-(phenylaminomethyl)phenyl)methanesulfonamide | >85 (Typical) | General Protocol |

Note: The yields are typical for reductive amination reactions with activated aldehydes and may vary depending on the specific amine used.

Application 2: Wittig Reaction for Alkene Synthesis

This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphorus ylide to generate a substituted alkene. The ylide is typically prepared in situ from the corresponding phosphonium salt and a strong base.[5][6][10]

Reaction Scheme:

Experimental Protocol:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

-